InChI=1S/C8H6ClNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
. The Canonical SMILES for this compound is CC1=C(C=CC(=C1)Cl)N=C=S
. A common method for synthesizing 4-chloro-1-isothiocyanato-2-methylbenzene involves the reaction of 4-chloro-2-methylaniline with thiophosgene (CSCl2). [] This reaction typically proceeds under mild conditions in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
One prominent reaction is the addition of amines to the isothiocyanate moiety, resulting in the formation of thiourea derivatives. [] This reaction is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds like thiazolidinones. [, ] For example, 4-chloro-1-isothiocyanato-2-methylbenzene readily reacts with various amines in the presence of a base to yield a series of thiourea derivatives. These thioureas can further cyclize under appropriate conditions to afford the corresponding thiazolidinones. []
4-Chloro-1-isothiocyanato-2-methylbenzene finds significant applications in the synthesis of heterocyclic compounds, particularly thiazolidinones. [, ] Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.
For instance, 4-chloro-1-isothiocyanato-2-methylbenzene has been used as a key building block in the synthesis of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1). [] These modulators are designed to be topically active in the skin while undergoing rapid systemic metabolism to minimize systemic exposure and potential side effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: